molecular formula C16H13N3O2S B2751566 N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 100856-58-4

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2751566
CAS No.: 100856-58-4
M. Wt: 311.36
InChI Key: ACTAZHXDFCXOKE-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a chemical compound built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This particular derivative features a benzamide group at the 2-position and an acetamido substituent at the 6-position of the benzothiazole ring, a structural motif frequently investigated for its potent pharmacological potential. Researchers value this class of compounds for developing novel therapeutic agents, primarily in the fields of oncology and infectious disease. Benzothiazole analogs sharing the 2,6-disubstituted architecture have demonstrated significant anticancer activity in vitro against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and bone (MG63) cancers . The mechanism of action for benzothiazole derivatives is multifaceted and may involve the inhibition of key biological targets such as DNA gyrase , tubulin polymerization , and histone deacetylases (HDAC) , leading to apoptosis in malignant cells. Furthermore, structurally related 2-acetamido-benzothiazole compounds have been utilized as ligands to form Pd(II) and Pt(II) complexes , which exhibit enhanced in vitro cytotoxicity against lung, ovarian, and melanoma cancer cell lines, suggesting potential in metal-based chemotherapy . Beyond oncology, closely related benzothiazole-acetamide hybrids have shown promising antimicrobial properties . Synthesized derivatives have been evaluated against Gram-positive and Gram-negative bacteria, with some compounds exhibiting low minimum inhibitory concentrations (MIC), indicating potent antibacterial activity . Molecular docking studies suggest that this activity may be linked to effective inhibition of bacterial DNA gyrase . Additional research on similar compounds has also explored their potential as anticonvulsant agents , showing efficacy in maximal electroshock (MES) models without significant neurotoxicity . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTAZHXDFCXOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido or benzamide groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzothiazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Crystallographic Data (Volume, ų)
N-(6-Acetamido-1,3-benzothiazol-2-yl)benzamide Acetamido (6), Benzamide (2) –NHCOCH₃, –CONH–, Br (para) – (Data not reported)
BTC-j (from ) Methoxy (6), Pyridine-3-yl amino (2) –OCH₃, –NH–C₅H₄N
2-BTFBA (from ) Fluorobenzamide (2) –F, –CONH– 1195.61
Adamantyl derivative () Adamantyl (2), Methoxy (6) –C₁₀H₁₅, –OCH₃ 1169.13
Z13 () Diethylsulfamoyl (6), Quinoline (4) –SO₂N(C₂H₅)₂, –CONH–
  • Electron-Donating Groups (EDG): Methoxy (BTC-j) and acetamido groups increase solubility but may reduce membrane permeability compared to halogenated derivatives .

Table 2: Antimicrobial and Anticancer Activities

Compound Name Target Activity MIC (µg/ml) or IC₅₀ Mechanism/Protein Target
BTC-j () Antibacterial (E. coli) 3.125 DNA gyrase inhibition
BTC-r () Antibacterial (S. aureus) 12.5 DNA gyrase inhibition
Target Compound (Hypothetical) Anticancer (VEGFR-2) Kinase inhibition (Predicted)
6d () Anticancer (VEGFR-2) IC₅₀ = 0.98 µM VEGFR-2 inhibition
MMV001239 () Antimalarial (CYP51?) IC₅₀ = 8.1 µM (yeast) CYP51 inhibition (putative)
  • Antimicrobial Activity: The target compound’s bromobenzamide group may mimic the pyridine-3-yl amino group in BTC-j, which showed potent activity against E. coli (MIC = 3.125 µg/ml) . However, bromine’s higher lipophilicity compared to methoxy could alter cell membrane penetration. Unlike MMV001239 (), which lacks cytotoxicity, bromine substitution might introduce hepatotoxicity risks, requiring further evaluation .
  • Anticancer Potential: The nitrobenzothiazole derivative 6d () inhibits VEGFR-2 with an IC₅₀ of 0.98 µM, suggesting that electron-deficient aromatic systems enhance kinase binding . The target compound’s acetamido group, being less electron-withdrawing than nitro, may reduce potency but improve selectivity.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with an acetamido group, which is known to enhance the compound's interaction with biological targets. The compound's structure can be represented as follows:

N 6 acetamido 1 3 benzothiazol 2 yl benzamide\text{N 6 acetamido 1 3 benzothiazol 2 yl benzamide}

This unique combination of functional groups allows for diverse chemical modifications, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

  • Studies have demonstrated that derivatives of benzothiazole, including this compound, possess significant anti-inflammatory properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Among these, some compounds showed promising results in inhibiting inflammation in vitro .

2. Anti-diabetic Activity

  • The compound has also been evaluated for its anti-diabetic potential. In vitro studies revealed that certain derivatives exhibited moderate inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. The percentage of inhibition varied across different concentrations, indicating potential for further development as an anti-diabetic agent .

3. Mechanism of Action

  • The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate pathways relevant to disease processes, including inflammation and glucose metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. The general method includes the formation of the benzothiazole ring followed by the introduction of the acetamido group. Characterization techniques such as IR spectroscopy and NMR are used to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds highlights its unique attributes:

Compound NameStructural FeaturesNotable Activities
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamideContains a nitro group on the benzamidePotential antimicrobial activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamideBromine substitution on the benzamideEnhanced biological activity due to halogenation
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamideSulfonamide moiety additionPossible anti-inflammatory effects

This table illustrates how structural modifications can influence biological activity, emphasizing the versatility of benzothiazole derivatives in drug development .

Case Studies

Several studies have focused on the pharmacological evaluation of similar benzothiazole derivatives:

Case Study 1: Anti-inflammatory Evaluation

  • A study synthesized a series of new benzothiazole derivatives and assessed their anti-inflammatory activity using various in vitro assays. The results indicated that certain compounds significantly inhibited pro-inflammatory cytokines .

Case Study 2: Alpha-amylase Inhibition

  • Another study investigated the alpha-amylase inhibitory activity of several benzothiazole derivatives. The findings showed that compounds like 5a exhibited up to 64% inhibition at higher concentrations, suggesting potential utility in managing diabetes .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to identify key interactions (e.g., acetamido group with Asp831) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
    Validation : Correlate with experimental IC₅₀ values .

How does X-ray crystallography inform molecular interactions?

Advanced Research Question

  • Space Group Analysis : Triclinic P1 with Z = 2, common for H-bonded dimers .
  • Hydrogen Bonding : N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2 Å) stabilize crystal packing .
  • Torsional Angles : Acetamido group orientation (dihedral ~-100°) affects solubility .

What structure-activity relationship (SAR) trends are observed in analogs?

Advanced Research Question
Modifications alter bioactivity:

SubstituentActivity TrendExample Reference
6-NO₂ (vs. 6-NHAc)↑ Anticancer, ↓ Solubility
2-SMe (vs. 2-OCH₃)↑ Antimicrobial

Method : Synthesize analogs, test in parallel assays, and apply QSAR models .

How to address stability and solubility challenges in formulation?

Advanced Research Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
  • Lyophilization : Stabilize for long-term storage (≥24 months at -20°C) .
  • Co-crystallization : Use succinic acid to enhance thermal stability (Tₘ ↑ 30°C) .

What strategies identify molecular targets for this compound?

Advanced Research Question

  • Pull-down Assays : Biotinylated probes + streptavidin beads to isolate binding proteins .
  • Kinase Profiling : Screen against 100+ kinases (e.g., Eurofins Panlabs) to identify inhibition (e.g., IC₅₀ <1 µM for CDK2) .
  • CRISPR-Cas9 : Knockout candidate targets (e.g., Bcl-2) to assess phenotypic rescue .

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